molecular formula C6H2BrF3N2O2 B14861456 4-Bromo-5-nitro-2-(trifluoromethyl)pyridine

4-Bromo-5-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B14861456
M. Wt: 270.99 g/mol
InChI Key: QGDITTBTFDSPAF-UHFFFAOYSA-N
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Description

4-Bromo-5-nitro-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a pyridine ring. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-nitro-2-(trifluoromethyl)pyridine typically involves the bromination and nitration of 2-(trifluoromethyl)pyridine. The process can be summarized as follows:

    Bromination: 2-(trifluoromethyl)pyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 4-position.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as 4-amino-5-nitro-2-(trifluoromethyl)pyridine.

    Reduction: 4-Bromo-5-amino-2-(trifluoromethyl)pyridine.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

4-Bromo-5-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals, including herbicides and insecticides, due to its ability to modify biological activity.

Mechanism of Action

The mechanism of action of 4-Bromo-5-nitro-2-(trifluoromethyl)pyridine is primarily related to its ability to interact with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

4-Bromo-5-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of compounds with specific biological activities, distinguishing it from other trifluoromethylpyridine derivatives.

Properties

Molecular Formula

C6H2BrF3N2O2

Molecular Weight

270.99 g/mol

IUPAC Name

4-bromo-5-nitro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2BrF3N2O2/c7-3-1-5(6(8,9)10)11-2-4(3)12(13)14/h1-2H

InChI Key

QGDITTBTFDSPAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])Br

Origin of Product

United States

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